N-(3-Fluorobenzyl)-2,4-dimethylaniline
Description
N-(3-Fluorobenzyl)-2,4-dimethylaniline (CAS: 1019565-78-6, 726162-96-5) is a fluorinated aromatic amine featuring a 2,4-dimethylaniline backbone linked to a 3-fluorobenzyl group. This compound is part of a broader class of substituted anilines, which are widely used as intermediates in organic synthesis, pharmaceuticals, and advanced materials.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2,4-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-11-6-7-15(12(2)8-11)17-10-13-4-3-5-14(16)9-13/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZRRNVGXDSMLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC(=CC=C2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzyl)-2,4-dimethylaniline typically involves the reaction of 3-fluorobenzyl chloride with 2,4-dimethylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Fluorobenzyl)-2,4-dimethylaniline can undergo oxidation reactions to form corresponding N-oxides or quinone imines.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: N-oxides or quinone imines.
Reduction: Secondary amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: N-(3-Fluorobenzyl)-2,4-dimethylaniline is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit activity against certain biological targets, making it a candidate for further medicinal chemistry studies.
Medicine: The compound’s structural features make it a potential candidate for the development of new therapeutic agents. It is explored for its activity against various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(3-Fluorobenzyl)-2,4-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Fluorobenzyl-Substituted Anilines (Positional Isomers)
Compounds with fluorobenzyl groups attached to dimethylaniline moieties differ in the position of fluorine substitution, leading to distinct physicochemical properties:
Key Findings :
Schiff Base Derivatives of 2,4-Dimethylaniline
Schiff bases derived from 2,4-dimethylaniline demonstrate notable NLO properties, influenced by substituent groups:
Key Findings :
Other Dimethylaniline Isomers
Comparison with isomers highlights the role of substituent positioning:
Biological Activity
N-(3-Fluorobenzyl)-2,4-dimethylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available information regarding its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a fluorobenzyl group attached to a dimethyl-substituted aniline. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and metabolic stability, potentially increasing its effectiveness in therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C12H14FN |
| Molecular Weight | 201.25 g/mol |
| Functional Groups | Aniline, Fluorobenzyl |
Anticancer Activity
The anticancer potential of this compound is suggested by its structural characteristics. Compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. The fluorobenzyl group may enhance binding affinity to specific cancer-related targets, modulating signaling pathways involved in tumor growth and survival .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of receptors that play roles in cell signaling and proliferation.
The specific molecular targets and pathways remain to be fully elucidated but are essential for understanding its pharmacological profile .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-Fluorobenzyl)-2,6-dimethylaniline | C12H14FN | Different substitution pattern |
| 3-Fluoro-2,4-dimethylaniline | C11H13F | Shorter alkyl chain; different activity |
| N-(4-Fluorobenzyl)-2-methylaniline | C12H14FN | Different position of fluorine; varying reactivity |
The unique combination of functional groups in this compound may confer distinct biological activities compared to these analogs. The positioning of the fluorine atom significantly influences its reactivity and potential applications in drug development .
Case Studies and Research Findings
While direct case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:
- Anticancer Activity Study : A study on similar fluorinated anilines demonstrated significant inhibitory effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. These findings suggest that this compound may exhibit comparable effects .
- Antimicrobial Efficacy : Research on structurally analogous compounds has revealed promising antimicrobial properties against both gram-positive and gram-negative bacteria. This indicates a potential pathway for further investigation into the antimicrobial effects of this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
